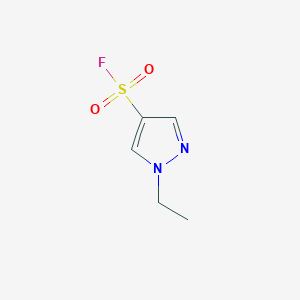

1-Ethyl-1H-pyrazole-4-sulfonyl fluoride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7FN2O2S |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

1-ethylpyrazole-4-sulfonyl fluoride |

InChI |

InChI=1S/C5H7FN2O2S/c1-2-8-4-5(3-7-8)11(6,9)10/h3-4H,2H2,1H3 |

InChI Key |

IXEYFSDTKHXEJS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)S(=O)(=O)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 Ethyl 1h Pyrazole 4 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry of 1-Ethyl-1H-pyrazole-4-sulfonyl Fluoride

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry platform, valued for the unique stability and reactivity of the sulfonyl fluoride (-SO2F) group. digitellinc.com this compound is an exemplary reagent within this class, where the pyrazole (B372694) core acts as a stable scaffold and the sulfonyl fluoride moiety functions as an electrophilic center for connective chemistry. nih.govresearchgate.net The SuFEx process relies on the principle that the S-F bond, while remarkably stable under many conditions (including resistance to hydrolysis and reduction), can be selectively activated to react with nucleophiles, forming highly stable sulfonamide, sulfonate ester, and other sulfur-containing linkages. researchgate.net

Nucleophilic Reactivity at the Sulfur Center in SuFEx Reactions

The sulfur atom in this compound is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in SuFEx chemistry. The reaction proceeds via a nucleophilic substitution at the sulfur center, where the fluoride ion acts as an excellent leaving group, particularly when its departure is facilitated by a catalyst or scavenger. researchgate.net

The scope of nucleophiles compatible with pyrazole sulfonyl fluorides is broad, including:

Nitrogen Nucleophiles : Primary and secondary amines react readily to form stable sulfonamides. nih.govresearchgate.net

Oxygen Nucleophiles : Alcohols and phenols, particularly when deprotonated, react to yield sulfonate esters. nih.govfrontiersin.org

Carbon and Sulfur Nucleophiles : Other nucleophiles, such as thiols and carbanions, can also engage in SuFEx reactions, expanding the diversity of accessible structures. researchgate.netnih.gov

The inherent stability of the sulfonyl fluoride group ensures that these reactions are highly chemoselective. The -SO2F moiety remains inert to many synthetic conditions that would typically affect more reactive sulfonyl chlorides, allowing for its incorporation and late-stage functionalization in complex molecules. researchgate.net

Catalytic Activation Mechanisms for SuFEx Transformations

While some highly nucleophilic species can react directly with this compound, catalytic activation is often employed to enhance reaction rates and broaden the substrate scope, especially for less reactive nucleophiles like secondary alcohols. nih.gov Several catalytic systems have been developed to facilitate the SuFEx reaction.

Common catalytic strategies include:

Base Catalysis : Organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are highly effective. nih.gov The base can deprotonate the incoming nucleophile (e.g., a phenol (B47542) or an amine), increasing its nucleophilicity.

Nucleophilic Catalysis : Catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) can act as nucleophilic catalysts. The catalyst first reacts with the sulfonyl fluoride to form a more reactive intermediate, which is then readily attacked by the primary nucleophile. researchgate.net

Fluoride Scavenging : Silylating agents like hexamethyldisilazane (B44280) (HMDS) or tetramethyldisiloxane (TMDS) can be used to sequester the fluoride ion byproduct. researchgate.net This drives the reaction equilibrium toward the product side.

Bifluoride Salts : Catalysts such as tetrabutylammonium (B224687) bifluoride ([TBA][F]2H) have been shown to significantly accelerate SuFEx reactions, even at low catalyst loadings. nih.gov

These catalytic approaches render the SuFEx reaction with hubs like this compound a robust and versatile tool for molecular assembly under mild conditions. nih.gov

Formation of Covalent Adducts and Derivatives from this compound

The primary application of this compound is as a building block for the synthesis of a diverse array of sulfonyl-linked derivatives. Its controlled reactivity allows for the precise formation of covalent bonds with various nucleophilic partners. digitellinc.comresearchgate.netresearchgate.netnih.gov

Synthesis of Sulfonamides and Sulfonate Esters

The synthesis of sulfonamides and sulfonate esters are hallmark transformations of pyrazole sulfonyl fluorides. nih.gov These functional groups are prevalent in pharmaceuticals and agrochemicals, making their efficient synthesis highly valuable. nih.govnih.gov

Sulfonamide Synthesis : The reaction with primary or secondary amines typically proceeds under basic conditions to afford the corresponding N-substituted sulfonamides. The reaction is often high-yielding and tolerates a wide range of functional groups on the amine partner. nih.govresearchgate.netmdpi.com For example, pyrazole-4-sulfonyl chlorides, precursors to the fluorides, are routinely reacted with amines in the presence of a base like diisopropylethylamine or pyridine (B92270) to form sulfonamides. nih.govchemicalbook.com

Sulfonate Ester Synthesis : The formation of sulfonate esters occurs through the reaction with alcohols or phenols. This transformation is often catalyzed by a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. frontiersin.org The resulting sulfonate esters are themselves useful intermediates or can be the final target molecules with specific biological or material properties. researchgate.net

| Derivative Type | Nucleophile | General Reaction Conditions | Product |

|---|---|---|---|

| Sulfonamide | Primary/Secondary Amine (R¹R²NH) | Base (e.g., DIPEA, Pyridine), Solvent (e.g., CH₂Cl₂) | 1-Ethyl-1H-pyrazole-4-sulfonamide derivative |

| Sulfonate Ester | Alcohol/Phenol (R-OH) | Base (e.g., DBU), Solvent (e.g., Acetonitrile) | 1-Ethyl-1H-pyrazole-4-sulfonate ester |

Other Carbon-Sulfur and Heteroatom-Sulfur Bond Formations

Beyond N- and O-nucleophiles, the SuFEx chemistry of this compound extends to other heteroatoms and carbon nucleophiles, further diversifying its synthetic utility. researchgate.netfrontiersin.orgenamine.net

Thiosulfonate Formation : Reaction with thiol nucleophiles (R-SH) under basic conditions can lead to the formation of thiosulfonate esters (R-S-SO2-Ar).

Carbon-Sulfur Bond Formation : While less common, reactions with potent carbon nucleophiles, such as organometallic reagents or stabilized carbanions, can be used to forge direct C-S bonds, leading to the synthesis of sulfones.

These transformations underscore the versatility of the sulfonyl fluoride group as a connective hub, enabling the linkage of the 1-ethyl-pyrazole scaffold to a wide variety of molecular fragments. researchgate.net

Radical Reactions Involving the Sulfonyl Fluoride Moiety

While the ionic SuFEx pathway is the most explored reactivity of sulfonyl fluorides, the -SO2F group can also participate in radical reactions. frontiersin.orgnih.govresearchgate.net Recent advances have demonstrated that sulfonyl fluorides can be activated via single-electron transfer (SET) processes to generate fluorosulfonyl radicals (•SO2F). digitellinc.com

This radical-mediated pathway opens up novel synthetic possibilities. For instance, the addition of sulfonyl radicals to unsaturated systems like alkenes and alkynes is a powerful method for constructing highly functionalized molecules. nih.gov In one developed method, a CF3 radical initiates a cascade by adding to an allylsulfonyl fluoride, which then fragments to produce a fluorosulfonyl radical. This radical can then be trapped by an alkyne, demonstrating the viability of the -SO2F moiety in radical cascades. nih.gov Although this specific example does not start with a pyrazole sulfonyl fluoride, it establishes the chemical principle that the fluorosulfonyl group is a competent participant in radical chemistry, a pathway that could be applied to this compound to access new chemical space. nih.gov

Theoretical and Computational Studies on the Reactivity of this compound

Theoretical and computational studies are powerful tools for understanding the intrinsic reactivity of molecules, predicting their behavior in chemical reactions, and elucidating complex reaction mechanisms. For a compound like this compound, such studies would provide invaluable insights into its electronic structure and how it influences its chemical properties. These investigations typically involve sophisticated quantum chemical calculations to model the molecule and its interactions at an atomic level.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. Had such studies been conducted on this compound, they would likely focus on mapping out the potential energy surfaces for its key reactions.

This would involve:

Geometry Optimization: Calculating the lowest energy three-dimensional structure of the reactant, transition states, intermediates, and products.

Transition State Searching: Identifying the highest energy point along a reaction coordinate, which represents the kinetic barrier to a reaction.

A hypothetical data table from such a study might look like the one below, illustrating the calculated energies for a potential reaction, such as nucleophilic substitution at the sulfur center.

| Species | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants (e.g., Compound + Nucleophile) | Data not available | 0.0 |

| Transition State | Data not available | Data not available |

| Products | Data not available | Data not available |

| Note: This table is illustrative. No specific DFT data for this compound was found in the searched literature. |

Frontier Molecular Orbital (FMO) Analysis in Pyrazole Sulfonyl Fluorides

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity of molecules. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of these orbitals are critical in determining how and where a reaction will occur.

For this compound, an FMO analysis would reveal:

The HOMO: Typically located on the more electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack.

The LUMO: Concentrated on the electron-deficient regions, highlighting the sites most likely to undergo nucleophilic attack. The sulfonyl fluoride group (-SO₂F) is strongly electron-withdrawing, making the sulfur atom a primary electrophilic center.

The HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

The findings of an FMO analysis are often summarized in a table detailing the energies of these key orbitals.

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

| Note: This table is illustrative. No specific FMO analysis data for this compound was found in the searched literature. |

Applications of 1 Ethyl 1h Pyrazole 4 Sulfonyl Fluoride As a Molecular Building Block and Intermediate

Construction of Complex Heterocyclic Systems

The structural framework of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride (B91410) serves as a robust platform for the elaboration of more complex molecular architectures, particularly other heterocyclic systems. The pyrazole (B372694) ring itself is a key pharmacophore, and the sulfonyl fluoride group provides a reactive handle for further chemical transformations.

The development of fused heterocyclic systems is a cornerstone of medicinal chemistry, as these scaffolds often exhibit potent biological activities. While direct intramolecular cyclization of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride is a potential route, its utility is more prominently seen in multi-step synthetic sequences. The sulfonyl fluoride group can be converted into other functionalities that facilitate cyclization reactions, leading to the formation of pyrazole-fused rings such as pyrazolopyridines or pyrazolopyrimidines. researchgate.netmdpi.com

One conceptual strategy involves the initial conversion of the sulfonyl fluoride to a sulfonamide, followed by functionalization of the ethyl group or the pyrazole ring itself. Subsequent intramolecular condensation or cyclization reactions can then forge the new fused ring. Cascade reactions, which form multiple bonds in a single operation, represent an efficient method for constructing such complex systems from simpler precursors. rsc.org For instance, a strategy analogous to the 1,3-dipolar cycloaddition of diazo compounds with specialized alkenes can yield pyrazole cores that are pre-functionalized for subsequent cyclization, highlighting the modularity of this chemical space. nih.gov

Table 1: Representative Fused Pyrazole Ring Systems

| Fused System | Potential Synthetic Precursor | Key Reaction Type |

|---|---|---|

| Pyrazolo[1,5-a]pyridine | Functionalized Pyrazole Derivative | Intramolecular Cyclization |

| Pyrazolo[3,4-d]pyrimidine | Aminopyrazole Carboxamide | Condensation Reaction |

This table presents conceptual examples of fused pyrazole systems and the types of reactions generally employed for their synthesis.

Conjugated organic molecules are of great interest for applications in materials science and as biological probes. The sulfonylpyrazole moiety can act as a directing group in transition-metal-catalyzed C-H activation reactions, enabling the direct introduction of unsaturated groups. nih.gov

Research has demonstrated that aryl-sulfonylpyrazoles can undergo ortho-selective C-H alkenylation. nih.gov This palladium-catalyzed reaction allows for the coupling of the pyrazole-containing scaffold with various alkenes, thereby extending the π-conjugated system. This method provides a highly efficient and atom-economical route to synthesize valuable alkenylated pyrazole derivatives, which would be difficult to access through traditional cross-coupling methods requiring pre-functionalized starting materials. rsc.org

Reaction Scheme: Palladium-Catalyzed C-H Alkenylation

Integration into Orthogonal "Click Chemistry" Frameworks Beyond SuFEx

The utility of pyrazole sulfonyl fluorides, including structures like this compound, is significantly enhanced by their potential integration into orthogonal "click chemistry" strategies. This approach involves creating bifunctional molecular hubs that possess the sulfonyl fluoride moiety for Sulfur(VI) Fluoride Exchange (SuFEx) reactions, alongside a second, distinct reactive handle for an alternative click reaction. This orthogonality allows for sequential, selective conjugations, enabling the construction of complex, multifunctional molecular architectures for applications in chemical biology, drug discovery, and materials science.

The core concept lies in designing a single pyrazole-based molecule that can participate in two different, non-interfering click reactions. While the sulfonyl fluoride group serves as a robust handle for SuFEx chemistry, another functional group, such as an azide (B81097) or a terminal alkyne, can be incorporated into the pyrazole scaffold to enable participation in well-established cycloaddition reactions.

Enabling Synthetic Strategies for Bifunctional Probes

A key challenge is the synthesis of pyrazole sulfonyl fluorides that are pre-functionalized for a second click reaction. Research has demonstrated that 1,3-dipolar cycloaddition reactions provide a powerful and mild method for constructing the pyrazole sulfonyl fluoride core itself. This synthetic route is significant because it can be performed with high selectivity, even in the presence of other reactive functional groups like azides.

For instance, NH-pyrazole sulfonyl fluorides can be generated via the 1,3-dipolar cycloaddition of stabilized diazo compounds with electrophilic alkenes like 1-bromoethene-1-sulfonyl fluoride. Crucially, the mild, catalyst-free conditions of this reaction are compatible with the presence of an azide group on the diazo precursor. This allows for the synthesis of an "orthogonal click hub"—a pyrazole sulfonyl fluoride molecule that also bears an azide handle, ready for a subsequent cycloaddition reaction. This "double-click" strategy opens the door to designing probes with both a SuFEx handle and an azido (B1232118) group for bioorthogonal ligations.

Participation in CuAAC and SPAAC Frameworks

Once a pyrazole sulfonyl fluoride is functionalized with an azide or alkyne, it can be integrated into two of the most prominent click chemistry frameworks beyond SuFEx:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regiospecific reaction forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide, catalyzed by copper(I) ions. nih.govnih.govscispace.com An azido-functionalized pyrazole sulfonyl fluoride can be "clicked" onto any molecule containing a terminal alkyne, and vice-versa. This method is exceptionally reliable for bioconjugation in controlled in vitro settings. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with copper catalysts, SPAAC utilizes strained cyclooctynes, which react rapidly with azides without the need for a metal catalyst. magtech.com.cnrsc.orgnih.gov This bioorthogonal reaction is ideal for applications in living systems. magtech.com.cn A pyrazole sulfonyl fluoride bearing an azide group could be selectively ligated to a cyclooctyne-modified biomolecule inside a cell, demonstrating its utility as a bioorthogonal probe.

The table below illustrates the concept of integrating a pyrazole sulfonyl fluoride scaffold into these orthogonal click chemistry frameworks.

| Click Chemistry Framework | Functional Group on Pyrazole Scaffold | Reaction Partner | Key Reaction Conditions | Resulting Linkage | Orthogonality Note |

|---|---|---|---|---|---|

| Sulfur(VI) Fluoride Exchange (SuFEx) | -SO₂F (Sulfonyl Fluoride) | Phenols, Amines, Silyl Ethers | Base catalyst (e.g., DBU, TBD) | Sulfonate, Sulfonamide | Does not react with azides or alkynes under these conditions. |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | -N₃ (Azide) | Terminal Alkyne | Cu(I) catalyst, often with a reducing agent (e.g., sodium ascorbate) | 1,4-disubstituted 1,2,3-Triazole | Does not affect the sulfonyl fluoride group. |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | -N₃ (Azide) | Strained Alkyne (e.g., BCN, DIBO) | Physiological conditions, catalyst-free | 1,2,3-Triazole | Bioorthogonal; does not affect the sulfonyl fluoride group. |

This dual-functionality transforms the this compound scaffold from a simple building block into a versatile platform for sequential or parallel conjugations, enabling the precise assembly of molecules for targeted therapeutic and diagnostic applications.

Analytical and Spectroscopic Methodologies for Research on 1 Ethyl 1h Pyrazole 4 Sulfonyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 19F NMR)researchgate.netchemsrc.comjk-sci.commdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride (B91410). By analyzing the magnetic properties of atomic nuclei—primarily 1H, 13C, and 19F—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. diva-portal.org

1H NMR: Proton NMR spectra provide information on the number and types of hydrogen atoms. For 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride, the spectrum is expected to show distinct signals corresponding to the ethyl group and the pyrazole (B372694) ring protons. The ethyl group typically presents as a quartet for the methylene (B1212753) protons (-CH2-) coupled to the methyl protons, and a triplet for the terminal methyl protons (-CH3). The two protons on the pyrazole ring at positions 3 and 5 would appear as distinct singlets or doublets, with their chemical shifts influenced by the electronic effects of the N-ethyl and C-sulfonyl fluoride substituents. nih.govchemicalbook.com

1C NMR: Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. Each chemically unique carbon atom produces a separate signal. researchgate.net For this compound, five distinct signals are anticipated: two for the ethyl group carbons and three for the pyrazole ring carbons (C3, C4, and C5). The carbon atom directly attached to the sulfonyl fluoride group (C4) would be significantly influenced by its electron-withdrawing nature. nih.govrsc.org

19F NMR: Given the presence of a fluorine atom, 19F NMR is a highly sensitive and powerful technique for characterization. biophysics.org Fluorine-19 has a nuclear spin of 1/2 and 100% natural abundance, resulting in strong, clear signals. alfa-chemistry.com The spectrum for this compound would show a single resonance corresponding to the fluorine atom of the sulfonyl fluoride (-SO2F) group. The chemical shift of this signal is highly characteristic of its chemical environment and provides direct evidence for the presence of the sulfonyl fluoride moiety. alfa-chemistry.comrsc.org The chemical shifts for fluorine are typically reported in parts per million (ppm) relative to an external standard like trichlorofluoromethane (B166822) (CFCl3). colorado.edu

Table 1: Predicted NMR Spectroscopic Data for this compound Predicted chemical shifts (δ) are based on data from analogous pyrazole and sulfonyl fluoride compounds.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 1H | Pyrazole H-3 | 7.5 - 8.5 | Singlet |

| Pyrazole H-5 | 7.8 - 8.8 | Singlet | |

| N-CH2CH3 | 4.1 - 4.5 | Quartet | |

| N-CH2CH3 | 1.4 - 1.6 | Triplet | |

| 13C | Pyrazole C-3 | 135 - 145 | Singlet |

| Pyrazole C-4 | 110 - 125 | Singlet | |

| Pyrazole C-5 | 138 - 148 | Singlet | |

| N-CH2CH3 | 45 - 55 | Singlet | |

| N-CH2CH3 | 14 - 18 | Singlet | |

| 19F | -SO2F | +40 to +80 | Singlet |

Mass Spectrometry for Molecular Characterization and Reaction Monitoring

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. It functions by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (C5H7FN2O2S), the calculated monoisotopic mass is approximately 178.02 g/mol . chemsrc.com High-Resolution Mass Spectrometry (HRMS) can confirm this mass with high precision, allowing for the unambiguous determination of the molecular formula. rsc.orgrsc.org This is a definitive method for distinguishing the target compound from isomers or compounds with similar nominal masses.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule could include the loss of the ethyl group ([M-29]+), the sulfonyl fluoride group ([M-83]+), or other characteristic neutral losses, helping to piece together the molecular structure. MS is also invaluable for monitoring the progress of chemical reactions by detecting the disappearance of reactants and the appearance of the desired product ion. nih.govmzcloud.org

Table 2: Key Mass Spectrometry Data for this compound

| Ion | Formula | Calculated Mass (m/z) | Description |

| [M+H]+ | [C5H8FN2O2S]+ | 179.03 | Molecular ion (protonated) |

| [M]+• | [C5H7FN2O2S]+• | 178.02 | Molecular ion (radical cation) |

| [M-C2H5]+ | [C3H2FN2O2S]+ | 148.98 | Loss of ethyl group |

| [M-SO2F]+ | [C5H7N2]+ | 95.06 | Loss of sulfonyl fluoride group |

X-ray Crystallography for Solid-State Structure Determination of Pyrazole Sulfonyl Fluorideschemsrc.comwikipedia.org

X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a unique pattern of spots, and by analyzing the intensities and positions of these spots, a detailed electron density map of the molecule can be generated. wikipedia.org

While a specific crystal structure for this compound is not publicly documented, the methodology is widely applied to related pyrazole derivatives. nih.govnih.govresearchgate.net A successful crystallographic analysis would provide definitive information on:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the connectivity and geometry of the pyrazole ring, ethyl group, and sulfonyl fluoride moiety.

Molecular Conformation: The exact spatial orientation of the ethyl group relative to the pyrazole ring.

Crystal Packing and Intermolecular Interactions: How individual molecules are arranged in the crystal lattice and the nature of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the crystal structure. mdpi.commdpi.com

This information is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules. researchgate.net

Table 3: Representative Crystallographic Data Obtainable for a Pyrazole Derivative This table illustrates the type of data generated from an X-ray crystallography experiment on a related heterocyclic compound. mdpi.com

| Parameter | Example Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| α (°) | 100.50 |

| β (°) | 98.61 |

| γ (°) | 103.81 |

| Volume (Å3) | 900.07 |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopic Analysisresearchgate.net

Vibrational and electronic spectroscopy provide complementary information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification. For this compound, the IR spectrum would be expected to display key absorption bands:

S=O Stretching: Two strong and characteristic absorption bands for the asymmetric and symmetric stretching of the sulfonyl group (O=S=O), typically found in the regions of 1350-1420 cm-1 and 1150-1200 cm-1, respectively. nih.gov

S-F Stretching: A strong band corresponding to the sulfur-fluorine bond stretch.

C-H Stretching: Absorptions for the C-H bonds of the pyrazole ring and the aliphatic ethyl group, usually around 2850-3100 cm-1.

C=N and C=C Stretching: Bands associated with the pyrazole ring framework, typically in the 1400-1600 cm-1 region. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing molecules with conjugated π-systems. The pyrazole ring is an aromatic heterocycle and is expected to exhibit characteristic absorption maxima (λmax) in the UV region. The position and intensity of these absorptions provide insight into the electronic structure of the molecule. researchgate.netresearchgate.net

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm-1) | Intensity |

| C-H (Aromatic/Aliphatic) | Stretch | 2850 - 3100 | Medium |

| C=N / C=C (Pyrazole Ring) | Stretch | 1400 - 1600 | Medium-Weak |

| S=O (Sulfonyl) | Asymmetric Stretch | 1350 - 1420 | Strong |

| S=O (Sulfonyl) | Symmetric Stretch | 1150 - 1200 | Strong |

| S-F | Stretch | 750 - 850 | Strong |

Future Research Directions and Unexplored Reactivity of 1 Ethyl 1h Pyrazole 4 Sulfonyl Fluoride

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

Future research will likely prioritize the development of more sustainable and efficient methods for synthesizing 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride (B91410) and its analogs. Current strategies often rely on multi-step processes or reagents that are not environmentally benign. sciencedaily.com The push towards greener chemistry necessitates the exploration of alternative synthetic pathways that offer high atom economy, use less hazardous reagents, and minimize waste generation.

Promising research directions include:

One-Pot and Cascade Reactions: Designing multi-component reactions where the pyrazole (B372694) ring and the sulfonyl fluoride group are constructed in a single, uninterrupted sequence would significantly improve efficiency. A copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride (ESF) has already shown promise for creating pyrazolyl aliphatic sulfonyl fluorides, offering a potential template for future innovations. rsc.org

Mechanochemical Synthesis: Mechanochemistry, which uses mechanical force instead of bulk solvents, is emerging as a powerful tool for sustainable synthesis. researchgate.net Adapting existing methods, such as the conversion of sulfonamides to sulfonyl fluorides, to solvent-free mechanochemical conditions could drastically reduce environmental impact. researchgate.netmdpi.com

Flow Chemistry: Continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch synthesis. Developing a flow-based synthesis for 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride would represent a significant advancement in its production.

Bio-catalysis: The use of enzymes for specific bond formations offers unparalleled selectivity under mild, aqueous conditions. While challenging, the development of enzymes capable of catalyzing C-S bond formation or the fluorination of sulfonyl derivatives could revolutionize the synthesis of these compounds.

Greener Reagents: A recent breakthrough has demonstrated the synthesis of sulfonyl fluorides from thiols or disulfides using a combination of SHC5® and potassium fluoride (KF), a process that yields only non-toxic salts as by-products. sciencedaily.com Adapting such methods to pyrazole-based thiols could provide a safe, cost-effective, and environmentally friendly route to the target compound.

| Synthetic Strategy | Key Features & Advantages | Potential for this compound |

| Cascade Reactions | High atom economy, operational simplicity, reduced purification steps. rsc.org | Direct construction of the functionalized pyrazole core in a single process. rsc.org |

| Mechanochemistry | Minimal or no solvent use, reduced reaction times, enhanced efficiency. researchgate.net | A greener alternative to conventional solution-based synthesis from precursors like pyrazole-4-sulfonamide. |

| Greener Reagents | Use of non-toxic, easily handled reagents (e.g., SHC5®, KF); produces non-toxic by-products. sciencedaily.com | Safer and more environmentally friendly synthesis from a corresponding pyrazole thiol or disulfide. |

| Flow Chemistry | Improved safety, scalability, and process control. | Enables large-scale, efficient production with consistent quality. |

| 1,3-Dipolar Cycloadditions | Mild, catalyst-free conditions; high regioselectivity. nih.gov | Accessing the pyrazole-sulfonyl fluoride scaffold via cycloaddition of diazo compounds with sulfonyl fluoride-containing dipolarophiles. nih.gov |

Exploration of Unconventional Reactivity Modes for the Sulfonyl Fluoride Group

The S-F bond in sulfonyl fluorides is known for its general inertness, which underlies its utility in click chemistry. researchgate.net However, this stability is not absolute and can be overcome, suggesting a rich and underexplored landscape of reactivity beyond simple SuFEx reactions. Future work should focus on unlocking these unconventional reaction modes.

Key areas for exploration include:

Transition-Metal Catalysis: The sulfonyl fluoride group could be leveraged in novel transition-metal-catalyzed cross-coupling reactions. While the C-SO2F bond can be stable to certain coupling conditions, such as Suzuki-Miyaura or Sonogashira reactions, specific catalysts (e.g., based on palladium, copper, or nickel) could be developed to activate this bond selectively. researchgate.netresearchgate.net This could enable its use as a leaving group or as a precursor to other functional groups, dramatically expanding its synthetic utility.

Radical Chemistry: The generation of sulfonyl radicals from sulfonyl fluorides is a nascent area of research. acs.org Photoredox catalysis or other radical initiation methods could potentially convert the this compound into a pyrazolyl sulfonyl radical. This reactive intermediate could then participate in a variety of transformations, such as additions to alkenes or arenes, to forge new C-S bonds in ways not accessible through traditional polar chemistry.

Frustrated Lewis Pair (FLP) Chemistry: The interaction of the S-F bond with frustrated Lewis pairs could lead to its activation, facilitating novel transformations. This approach could enable fluoride abstraction or other reactions under metal-free conditions, providing a new paradigm for manipulating the sulfonyl fluoride group.

Electrophilicity Tuning: The reactivity of the sulfonyl fluoride "warhead" can be fine-tuned by altering the electronic properties of substituents on the molecule. nih.gov For this compound, modifications to the pyrazole ring (e.g., adding electron-withdrawing or -donating groups) could modulate the electrophilicity of the sulfur center. nih.gov A systematic study of these effects would allow for the rational design of pyrazole sulfonyl fluorides with tailored reactivity for specific applications, such as covalent inhibitors. nih.govmdpi.com

| Reactivity Mode | Proposed Mechanism | Potential Outcome for this compound |

| Cross-Coupling | Oxidative addition of a metal catalyst into the C-SO2F or S-F bond. | Use of the sulfonyl fluoride group as a novel leaving group for C-C or C-heteroatom bond formation. |

| Radical Fluorosulfonylati on | Generation of an aryl radical that reacts with a sulfur dioxide source. acs.org | Formation of the pyrazole C-S bond via radical pathways, offering alternative synthetic access. |

| Catalytic Activation | Lewis acid coordination or nucleophilic catalysis (e.g., with DBU or HOBt) to increase sulfur electrophilicity. acs.org | Enhanced reactivity in SuFEx reactions under milder conditions or with less reactive nucleophiles. acs.org |

| Electrophilicity Tuning | Modification of pyrazole ring substituents to alter the electron density at the sulfur center. nih.gov | Creation of a library of pyrazole sulfonyl fluorides with graded reactivity for selective covalent modification of biomolecules. nih.gov |

Expansion of Applications as a Building Block in Emerging Chemical Disciplines

Given the prevalence of the pyrazole core in pharmaceuticals and agrochemicals, this compound is an ideal building block for applications in emerging areas of chemistry. sci-hub.seacs.orgresearchgate.net Its ability to act as a stable scaffold that can be "clicked" into larger molecules at a late stage makes it particularly valuable. nih.gov

Future applications could be developed in:

Chemical Biology and Drug Discovery: The sulfonyl fluoride group is a "privileged" electrophile for forming covalent bonds with nucleophilic amino acid residues (e.g., serine, tyrosine, lysine) in proteins. sigmaaldrich.comresearchgate.net this compound can be used as a starting point to develop highly specific covalent inhibitors or activity-based probes for studying enzyme function. mdpi.com Its pyrazole core can be further functionalized to target specific protein binding pockets, while the sulfonyl fluoride acts as the covalent "warhead".

Materials Science: The SuFEx reaction is a powerful tool for polymer synthesis, allowing for the creation of polysulfonates and polysulfates with high efficiency. Incorporating this compound into polymer chains could imbue the resulting materials with novel properties derived from the pyrazole unit, such as altered thermal stability, conductivity, or coordination capabilities for creating metal-organic frameworks (MOFs).

Agrochemicals: Fluorinated pyrazoles are a cornerstone of modern agrochemistry, with many successful fungicides and insecticides based on this scaffold. researchgate.net The use of this compound as a versatile hub for late-stage diversification could accelerate the discovery of new agrochemicals. Different functional groups could be attached via the SuFEx reaction to rapidly generate and screen large libraries of candidate compounds for biological activity.

Bioconjugation: The stability and selective reactivity of the sulfonyl fluoride group make it suitable for bioconjugation chemistry. The compound could be used to attach the pyrazole moiety to biomolecules like peptides, proteins, or nucleic acids to track their function or modify their properties.

Q & A

Q. What are the recommended synthetic routes for 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride, and what key reaction conditions should be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation followed by fluorination. A precursor like 1-ethyl-1H-pyrazole-4-sulfonyl chloride can be reacted with a fluorinating agent (e.g., KF or Selectfluor®). Electrophilic fluorination, as demonstrated for similar pyrazole derivatives, may offer selectivity for the 4-position . Key parameters include temperature (80–100°C), solvent polarity (DMF or DCM), and stoichiometric ratios. Post-reaction purification via silica chromatography or recrystallization ensures product integrity.

Q. What spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers expect?

- Methodological Answer :

- NMR : In -NMR, the ethyl group (1.3–1.5 ppm triplet, 3H; 4.0–4.2 ppm quartet, 2H) and pyrazole protons (7.5–8.5 ppm) are key. -NMR shows a singlet near -70 ppm for the sulfonyl fluoride .

- IR : Strong S=O stretches at 1350–1400 cm and S-F at 700–750 cm.

- LC-MS : Molecular ion [M+H] at m/z 179.18 (CHFNOS) confirms molecular weight .

Q. What nucleophilic substitution reactions are feasible with this compound, and how do reaction conditions influence product formation?

- Methodological Answer : The sulfonyl fluoride group reacts with amines (e.g., forming sulfonamides) or alcohols (forming sulfonate esters). Reactions require anhydrous conditions and bases like NEt to scavenge HF. Kinetic vs. thermodynamic control can be managed by solvent choice (e.g., THF for slower reactions, DMF for faster) and temperature (0–25°C). Monitor progress via TLC or -NMR to detect fluoride displacement .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction is ideal for confirming regiochemistry and stereoelectronic effects. Use SHELX suite (SHELXL for refinement) to model hydrogen bonding and sulfonyl fluoride geometry . Crystallize in non-polar solvents (hexane/EtOAc) to avoid hydrate formation. Refinement against high-resolution data (<1.0 Å) ensures accurate bond-length measurements for the S-F moiety .

Q. What mechanistic insights govern the electrophilic fluorination of pyrazole derivatives, and how can selectivity for the 4-position be enhanced?

- Methodological Answer : Electrophilic fluorination (e.g., using Selectfluor®) proceeds via a radical or polar mechanism depending on solvent polarity. DFT studies suggest the 4-position is favored due to lower activation energy from resonance stabilization. Optimize selectivity by tuning solvent (acetonitrile > DMF) and fluoride source (AgF for milder conditions) . Monitor byproducts (e.g., 3-fluoro isomers) via HPLC-MS .

Q. How should researchers address contradictions in spectroscopic data when analyzing sulfonyl fluoride intermediates?

- Methodological Answer : Discrepancies between -NMR and IR data may arise from solvent interactions or hydrolysis. Validate purity via - HMBC to confirm connectivity. For hydrolyzed samples (e.g., sulfonic acids), employ derivatization (e.g., methyl esterification) followed by GC-MS. Cross-reference with computational spectra (DFT-based simulations) to assign ambiguous peaks .

Q. What strategies improve scalability and yield in the synthesis of this compound for bulk applications?

- Methodological Answer :

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic fluorination steps.

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate fluoride displacement.

- Workup Optimization : Liquid-liquid extraction (EtOAc/water) minimizes product loss.

Patented methods for analogous compounds suggest yields >85% under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.